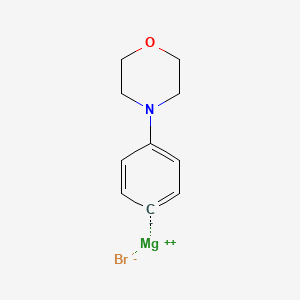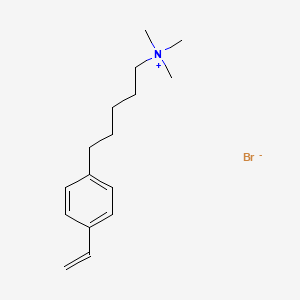
4-(Morpholin-1-yl)phenylmagnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de (4-(morfolin-1-il)fenil)magnesio, 0.25 M en tetrahidrofurano (THF), es un compuesto organomagnesio comúnmente utilizado en síntesis orgánica. Es un reactivo de Grignard, que es una clase de compuestos conocidos por su capacidad para formar enlaces carbono-carbono. Este compuesto es particularmente útil en la formación de enlaces carbono-carbono en la síntesis de diversas moléculas orgánicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del bromuro de (4-(morfolin-1-il)fenil)magnesio generalmente implica la reacción de 4-bromofenilmorfolina con magnesio en presencia de THF. La reacción se lleva a cabo en atmósfera inerte, generalmente nitrógeno o argón, para evitar que la reacción se vea afectada por la humedad o el oxígeno. El esquema de reacción general es el siguiente:
4-bromofenilmorfolina+Mg→bromuro de (4-(morfolin-1-il)fenil)magnesio
Métodos de Producción Industrial
En entornos industriales, la producción del bromuro de (4-(morfolin-1-il)fenil)magnesio sigue principios similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce a menudo a granel y se almacena en THF para mantener su estabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El bromuro de (4-(morfolin-1-il)fenil)magnesio experimenta varios tipos de reacciones químicas, que incluyen:
Adición Nucleófila: Puede adicionarse a compuestos carbonílicos (aldehídos, cetonas) para formar alcoholes.
Reacciones de Sustitución: Puede reaccionar con haluros para formar nuevos enlaces carbono-carbono.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar compuestos biarílicos.
Reactivos y Condiciones Comunes
Compuestos Carbonílicos: Los aldehídos y las cetonas son reactivos comunes para reacciones de adición nucleófila.
Haluros: Los haluros de alquilo y arilo se utilizan en reacciones de sustitución.
Catalizadores: Los catalizadores de paladio o níquel se utilizan a menudo en reacciones de acoplamiento.
Productos Principales
Alcoholes: Formados a partir de la adición nucleófila a compuestos carbonílicos.
Nuevos Enlaces Carbono-Carbono: Formados a partir de reacciones de sustitución y acoplamiento.
Aplicaciones Científicas De Investigación
El bromuro de (4-(morfolin-1-il)fenil)magnesio tiene una amplia gama de aplicaciones en investigación científica:
Síntesis Orgánica: Utilizado en la síntesis de moléculas orgánicas complejas.
Farmacéuticos: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Ciencia de Materiales: Used in the preparation of polymers and other advanced materials.
Investigación Biológica: Utilized in the modification of biomolecules for research purposes.
Mecanismo De Acción
El mecanismo de acción del bromuro de (4-(morfolin-1-il)fenil)magnesio implica su papel como nucleófilo. El compuesto dona electrones a centros electrófilos en otras moléculas, facilitando la formación de nuevos enlaces. El anillo de morfolina también puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la reactividad y selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Bromuro de Fenilmagnesio: Un reactivo de Grignard más simple sin el anillo de morfolina.
Bromuro de (4-(Piperidin-1-il)fenil)magnesio: Estructura similar pero con un anillo de piperidina en lugar de morfolina.
Bromuro de (4-(Pirrolidin-1-il)fenil)magnesio: Contiene un anillo de pirrolidina en lugar de morfolina.
Singularidad
El bromuro de (4-(morfolin-1-il)fenil)magnesio es único debido a la presencia del anillo de morfolina, que puede influir en su reactividad y selectividad en reacciones químicas. El anillo de morfolina también puede proporcionar sitios adicionales para la interacción, lo que hace que este compuesto sea particularmente útil en ciertas aplicaciones sintéticas.
Propiedades
IUPAC Name |
magnesium;4-phenylmorpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO.BrH.Mg/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;;/h2-5H,6-9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYJMRLEIECGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)

![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)



![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
